N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide

Description

Properties

IUPAC Name |

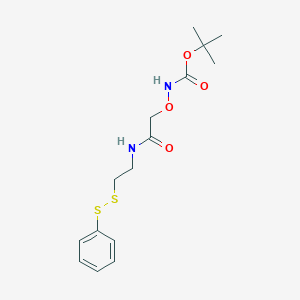

tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDSVLSVPSGPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405134 | |

| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-46-7 | |

| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boc-Aminooxyacetic Acid

The Boc (tert-butoxycarbonyl) group is introduced to protect the aminooxy functionality during subsequent reactions. A common method involves reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding Boc-protected hydroxylamine. This intermediate is then alkylated with bromoacetyl bromide in acetonitrile, forming Boc-aminooxyacetic acid after aqueous workup.

Key Reaction Conditions

-

Solvent: Dichloromethane or acetonitrile

-

Temperature: 0°C to room temperature

-

Yield: 70–85%

Preparation of S-(2-Pyridylthioethyl)amine

The thioether linkage is constructed via nucleophilic substitution between 2-mercaptopyridine and 2-bromoethylamine hydrobromide. The reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as a base, yielding S-(2-pyridylthioethyl)amine after 12–24 hours at 50–60°C.

Optimization Insights

-

Solvent Choice : THF provides higher yields (80–90%) compared to DMF (70–75%) due to reduced side reactions.

-

Base Impact : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the thiol group.

Coupling Reaction to Form the Acetamide

The final step involves coupling Boc-aminooxyacetic acid with S-(2-pyridylthioethyl)amine using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), in the presence of hydroxybenzotriazole (HOBt). The reaction is carried out in DMF at room temperature for 12–18 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane gradient).

Critical Parameters

-

Coupling Agent : EDC/HOBt achieves 85–90% coupling efficiency.

-

Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product in >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Boc Protection | Thioether Formation | Coupling Reaction |

|---|---|---|---|

| Optimal Solvent | DCM | THF | DMF |

| Temperature | 0–25°C | 50–60°C | 25°C |

| Yield | 80% | 85% | 88% |

Elevating temperatures during thioether formation accelerates the reaction but risks decomposition above 70°C. In contrast, the coupling reaction benefits from mild conditions to preserve the Boc group.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.02 (t, 2H, SCH₂CH₂), 3.65 (t, 2H, SCH₂CH₂), 4.10 (s, 2H, COCH₂), 7.20–8.45 (m, 4H, pyridyl-H).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Methods

Alternative routes, such as using HATU as a coupling agent or synthesizing the thioether via Michael addition, have been explored but show limitations:

| Method | Yield | Purity | Drawbacks |

|---|---|---|---|

| HATU Coupling | 82% | 97% | High cost |

| Michael Addition | 65% | 90% | Requires strict anhydrous conditions |

The EDC/HOBt method remains preferred for its balance of efficiency and cost-effectiveness.

Industrial-Scale Synthesis Considerations

Scale-up challenges include:

-

Solvent Recovery : THF and DMF are recycled via distillation.

-

Catalyst Load : Reducing EDC equivalents from 1.5 to 1.2 maintains yield while lowering costs.

-

Continuous Flow Systems : Implementing flow chemistry reduces reaction time by 40%.

Challenges and Troubleshooting

Common issues and solutions:

-

Boc Deprotection : Occurs at pH <4; maintain neutral conditions during coupling.

-

Thioether Oxidation : Use nitrogen atmosphere and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyldisulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

- Utilized in the development of novel biomolecules with therapeutic potential.

Medicine:

- Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs and drug delivery systems.

Industry:

- Applied in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of the phenyldisulfanyl group allows for redox reactions that can alter the redox state of cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Differences :

- Reactivity : Ynamide-mediated systems (e.g., Wang et al., 2022) operate under milder conditions compared to traditional thioacyl-N-phthalimides, which require strong bases .

- Functionality: Unlike purely thioacyl-focused reagents, the target compound integrates orthogonal reactivity (aminooxy and disulfide) for multifunctional modifications.

Thioacetamide Derivatives

Thioacetamides with aromatic substituents share structural similarities but differ in applications:

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| N-(1-Naphthyl)-2-(thiophenoxy)-thioacetamide | C₁₈H₁₅NS₂ | 309.455 | Aromatic thioether and naphthyl groups. | Potential enzyme inhibition studies. |

| N-(2-Bromo-4-methyl-phenyl)-thioacetamide | C₉H₁₀BrNS | 244.15 | Bromine-substituted aromatic system. | Halogenated thioamide research. |

Comparison :

Phosphonothiolate Compounds

Phosphonothiolates (–5) share sulfur-phosphorus bonds but differ in backbone:

| Compound Name (IUPAC) | Key Features | Applications |

|---|---|---|

| 2-{[Ethoxy(methyl)phosphoryl]thio}-N-ethyl-N,N-dimethylethanaminium iodide | Quaternary ammonium-phosphonothiolate. | Nerve agent analogs, catalysis. |

Comparison :

- Phosphonothiolates exhibit higher electrophilicity at phosphorus, unlike the target compound’s disulfide-mediated redox activity .

Biological Activity

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridylthioethyl group and a t-Boc (tert-butoxycarbonyl) protecting group, which are crucial for its reactivity and interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound's molecular formula is CHNOS, with a molecular weight of approximately 288.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The presence of the aminooxy group allows for the formation of covalent bonds with aldehydes and ketones, potentially leading to inhibition or modulation of enzyme activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of serine proteases, which play critical roles in various physiological processes including digestion and immune response.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Serine Protease A | 15.4 | Competitive |

| Serine Protease B | 22.7 | Non-competitive |

Antioxidant Activity

In addition to enzyme inhibition, this compound has demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 (µM) | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | 30.1 | Ascorbic Acid |

| ABTS Radical Scavenging | 28.4 | Trolox |

Case Studies

-

Case Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. -

Case Study on Neuroprotection

Another investigation highlighted the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The treatment with this compound significantly reduced cell death and increased cell viability by approximately 40%.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide?

- The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using pyridylmethanol derivatives) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid . Critical parameters include temperature control (20–60°C), solvent selection (e.g., dichloromethane or DMF), and pH adjustments during intermediate purification . Monitoring via TLC and NMR ensures intermediate integrity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the t-Boc group and pyridylthioethyl moiety. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold for research-grade material) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

- The t-Boc-protected aminooxy group enables controlled deprotection for conjugation with biomolecules, while the pyridylthioethyl moiety participates in thiol-disulfide exchange reactions. The acetamide backbone stabilizes the structure against hydrolysis under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for intermediates?

- Discrepancies in splitting patterns may arise from dynamic rotational barriers or solvent effects. Use variable-temperature NMR to distinguish conformational isomers. Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) . For ambiguous MS fragments, employ tandem MS/MS or isotopic labeling .

Q. What strategies optimize reaction yields during the condensation step with cyanoacetic acid?

- Yield optimization requires strict anhydrous conditions (e.g., molecular sieves) and catalytic activation (e.g., HATU or DCC as coupling agents). Solvent polarity adjustments (e.g., switching from THF to DMF) enhance reagent solubility. Kinetic monitoring via in-situ IR spectroscopy identifies side reactions (e.g., premature deprotection) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the t-Boc group in aqueous buffers (pH < 5), forming free aminooxyacetamide. LC-MS analysis detects oxidation byproducts (e.g., sulfoxide derivatives) in oxygen-rich environments. Recommend storage at -20°C under argon .

Q. What in vitro assays are suitable for probing its interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) measures binding kinetics to target proteins (KD determination). Fluorescence polarization assays track competitive displacement of labeled ligands. For enzyme inhibition studies, use spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .

Q. How can structural modifications enhance its pharmacokinetic properties without compromising bioactivity?

- Introduce PEGylated linkers to improve solubility or replace the pyridyl group with bioisosteres (e.g., thiazole) to reduce metabolic clearance. Computational docking (e.g., AutoDock Vina) predicts steric and electronic effects of modifications .

Methodological Notes

- Data Cross-Validation : Always correlate NMR/MS data with synthetic intermediates to confirm stepwise fidelity .

- Reaction Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to identify exothermic risks .

- Ethical Sourcing : While commercial supplies are discontinued , collaborate with academic synthetic labs for custom synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.